molecular formula C13H8FNO B1451727 2-(4-Fluoro-phenoxy)-benzonitrile CAS No. 1020922-27-3

2-(4-Fluoro-phenoxy)-benzonitrile

Cat. No. B1451727
CAS RN: 1020922-27-3
M. Wt: 213.21 g/mol
InChI Key: OVQIIIWKDPJWGD-UHFFFAOYSA-N
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Description

2-(4-Fluoro-phenoxy)-benzonitrile is a chemical compound with the empirical formula C₁₃H₈FNO and a molecular weight of 213.21 g/mol . It is a solid substance, and its SMILES representation is FC1=CC=C(OC2=C(C=CC=C2)C#N)C=C1 . This compound belongs to the class of benzonitriles and contains a fluoro-phenoxy group attached to a benzene ring.


Molecular Structure Analysis

The 3D structure of this compound has been confirmed through single crystal X-ray structural analysis. In the crystal, it exhibits specific intermolecular hydrogen bond interactions, such as C-H…F and C-H…N bonds. Density functional theory (DFT) calculations corroborate the molecular structure obtained from X-ray diffraction. The compound’s frontier molecular orbitals (HOMO-LUMO) and molecular electrostatic potential (MEP) have also been analyzed .

Scientific Research Applications

Selective Continuous Flow Iodination

A study described the iodination of 4-fluoro-2-(trifluoromethyl)benzonitrile, closely related to the compound , showcasing its use in continuous flow iodination processes. This process offers a novel method for regioselective iodination, critical for further synthetic applications in medicinal chemistry and material science (Dunn et al., 2018).

Aggregation-Induced Emission

Another study investigated compounds exhibiting aggregation-induced enhanced emission (AIEE), including a derivative of "2-(4-Fluoro-phenoxy)-benzonitrile". These materials, through nanofabrication, demonstrate potential for creating white light-emitting nanoparticles, signifying their importance in the development of new materials for optoelectronic applications (Kundu et al., 2016).

Synthesis of Pharmaceutical Intermediates

The synthesis of pharmaceutical intermediates, such as bicalutamide, involves the use of related fluoro-benzonitrile compounds as key steps in their production. This highlights the compound's role in facilitating the development of therapeutic agents (Zhang Tong-bin, 2012).

Fluorescence Quantum Yields and Decay Times

Research on the introduction of a fluoro-substituent in benzonitriles, such as the compound of interest, has shown to affect fluorescence quantum yields and decay times. This insight is crucial for designing fluorescence-based sensors and probes, which are extensively used in biological imaging and diagnostics (Druzhinin et al., 2001).

properties

IUPAC Name

2-(4-fluorophenoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FNO/c14-11-5-7-12(8-6-11)16-13-4-2-1-3-10(13)9-15/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVQIIIWKDPJWGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)OC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90651525
Record name 2-(4-Fluorophenoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90651525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Fluoro-phenoxy)-benzonitrile

CAS RN

1020922-27-3
Record name 2-(4-Fluorophenoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90651525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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